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molecular formula C7H8N2O B1313314 4-Methylpyridine-2-carboxamide CAS No. 54089-04-2

4-Methylpyridine-2-carboxamide

Cat. No. B1313314
M. Wt: 136.15 g/mol
InChI Key: VEDSTRYKPBORIS-UHFFFAOYSA-N
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Patent
US07750157B2

Procedure details

450 g of polyphosphoric acid, 40 g (0.29 mol) of 4-methyl-pyridine-2-carboxylic acid amide and 31 g (0.29 mol) of o-phenylendiamine are added in a three-neck round-bottom flask, equipped with a condenser, a thermometer and mechanical stirring. The mixture is heated at 210° C. for 4 hours. At the end, the mixture is cooled at 70° C. and the crude is added to 1 L of water. Basify with a 50% aqueous solution of sodium hydroxide and filter the solid obtained. Crystallize from absolute ethanol. The product 2-(4-methylpyridin-2-yl)-1H-benzoimidazol is obtained with a yield of 85%. Melting point: 228-9° C.
[Compound]
Name
polyphosphoric acid
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH2:10])=O)[CH:3]=1.[C:11]1(N)[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17]>O>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[NH:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[N:17]=2)[CH:3]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
450 g
Type
reactant
Smiles
Name
Quantity
40 g
Type
reactant
Smiles
CC1=CC(=NC=C1)C(=O)N
Name
Quantity
31 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
At the end, the mixture is cooled at 70° C.
FILTRATION
Type
FILTRATION
Details
Basify with a 50% aqueous solution of sodium hydroxide and filter the solid
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
Crystallize from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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